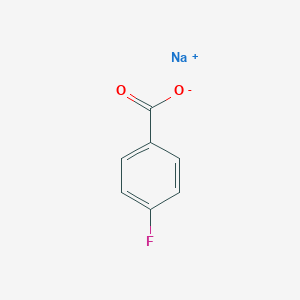
sodium;4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-fluorobenzoate: is an organic compound with the molecular formula C₇H₄FNaO₂ . It is the sodium salt of 4-fluorobenzoic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and solubility in water and ethanol, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzoate is typically synthesized through the neutralization of 4-fluorobenzoic acid with sodium hydroxide. The process involves dissolving 4-fluorobenzoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .
Industrial Production Methods: In industrial settings, sodium 4-fluorobenzoate is produced on a larger scale using similar methods. The process involves the reaction of 4-fluorobenzoic acid with sodium hydroxide in large reactors, followed by crystallization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 4-fluorobenzyl alcohol under specific conditions.
Oxidation Reactions: Sodium 4-fluorobenzoate can be oxidized to form 4-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-fluorobenzyl alcohol.
Oxidation: 4-fluorobenzoic acid.
Applications De Recherche Scientifique
Chemistry: Sodium 4-fluorobenzoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. It serves as a precursor for various chemical transformations .
Biology: In biological research, sodium 4-fluorobenzoate is used to study enzyme-catalyzed defluorination reactions. It helps in understanding the mechanisms of enzymes that break down fluorinated compounds .
Medicine: While not directly used as a drug, sodium 4-fluorobenzoate is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In industrial applications, sodium 4-fluorobenzoate is used in the production of specialty chemicals, including polymers and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of sodium 4-fluorobenzoate involves its interaction with specific enzymes and chemical reagents. In enzymatic reactions, it undergoes defluorination catalyzed by enzymes such as 4-fluorobenzoate dehalogenase. This enzyme cleaves the carbon-fluorine bond, resulting in the formation of benzoate and fluoride ions . The molecular targets and pathways involved in these reactions are crucial for understanding the biodegradation of fluorinated compounds .
Comparaison Avec Des Composés Similaires
4-fluorobenzoic acid: The parent acid of sodium 4-fluorobenzoate, used in similar applications.
4-fluorobenzyl alcohol: A reduction product of sodium 4-fluorobenzoate.
4-fluorophenol: Another fluorinated aromatic compound with different reactivity.
Uniqueness: Sodium 4-fluorobenzoate is unique due to its stability and solubility, which make it an ideal reagent for various chemical reactions. Its ability to undergo defluorination by specific enzymes also sets it apart from other fluorinated compounds .
Propriétés
IUPAC Name |
sodium;4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFZAPBZADONQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














